molecular formula C22H24N6O3 B2387051 ethyl 4-(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate CAS No. 1286733-07-0

ethyl 4-(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate

Cat. No.: B2387051
CAS No.: 1286733-07-0
M. Wt: 420.473
InChI Key: UOMZPDQZHGDVMO-UHFFFAOYSA-N
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Description

Ethyl 4-(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazolylpyridazine Core: This step involves the reaction of a pyrazole derivative with a pyridazine derivative under specific conditions to form the pyrazolylpyridazine core.

    Introduction of the Piperidine Moiety:

    Formation of the Carboxamido Linkage: This step involves the formation of the carboxamido linkage by reacting the intermediate with an appropriate carboxylic acid derivative.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the ethyl ester

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Ethyl 4-(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate has several scientific research applications, including:

    Medicinal Chemistry: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of diseases such as tuberculosis.

    Biological Studies: It is used in biological studies to understand its interactions with various biological targets and pathways.

    Chemical Research: The compound is used as a building block in the synthesis of more complex molecules for various chemical research applications

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: A first-line drug used in the treatment of tuberculosis.

    Piperazine Derivatives: Compounds with similar structural features and biological activities.

    Benzamide Derivatives: Compounds with similar functional groups and therapeutic applications

Uniqueness

Ethyl 4-(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and therapeutic applications .

Properties

IUPAC Name

ethyl 4-[[1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-3-carbonyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O3/c1-2-31-22(30)16-6-8-18(9-7-16)24-21(29)17-5-3-13-27(15-17)19-10-11-20(26-25-19)28-14-4-12-23-28/h4,6-12,14,17H,2-3,5,13,15H2,1H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMZPDQZHGDVMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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